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molecular formula C16H25NO2 B8569379 3-(3,4-Dimethoxyphenyl)-1-(propan-2-yl)piperidine CAS No. 62033-64-1

3-(3,4-Dimethoxyphenyl)-1-(propan-2-yl)piperidine

Cat. No. B8569379
M. Wt: 263.37 g/mol
InChI Key: JZAGFVJZFBADCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072685

Procedure details

2.5 g of silver oxide were added to a solution of 5 g of 3-(3',4'-dimethoxyphenyl)-piperidine in 25 ml of acetone and then 2.5 ml of isopropyl iodide were added dropwise. The mixture was stirred at 20° C for 24 hours and was filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 6-3-1 cyclohexane-chloroform-triethylamine mixture yielded 4.8 g of N-isopropyl-3-(3',4'-dimethoxyphenyl)-piperidine.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH:17](I)([CH3:19])[CH3:18]>CC(C)=O.[Ag]=O>[CH:17]([N:13]1[CH2:14][CH2:15][CH2:16][CH:11]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:12]1)([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)I
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1CNCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 6-3-1 cyclohexane-chloroform-triethylamine mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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